 (3-Metoxí-4-(metilsulfanil)fenil)metilamina CAS No. 1221723-62-1"
>
(3-Metoxí-4-(metilsulfanil)fenil)metilamina CAS No. 1221723-62-1"
>
(3-Metoxí-4-(metilsulfanil)fenil)metilamina
Descripción general
Descripción
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine is an organic compound with the molecular formula C10H15NOS It is characterized by the presence of a methoxy group (-OCH3), a methylsulfanyl group (-SCH3), and a methylamine group (-CH2NHCH3) attached to a benzene ring
Aplicaciones Científicas De Investigación
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(methylsulfanyl)benzaldehyde with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H2).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), palladium on carbon (Pd/C)
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation Products: Sulfoxides and sulfones
Reduction Products: Amines
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Mecanismo De Acción
The mechanism of action of {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The methoxy and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to its targets. The methylamine group can act as a nucleophile, participating in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}amine
- {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}ethylamine
- {[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}propylamine
Uniqueness
{[3-Methoxy-4-(methylsulfanyl)phenyl]methyl}(methyl)amine is unique due to the presence of both methoxy and methylsulfanyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
1-(3-methoxy-4-methylsulfanylphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-11-7-8-4-5-10(13-3)9(6-8)12-2/h4-6,11H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDHHRXRBPGKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


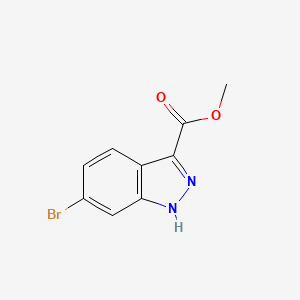
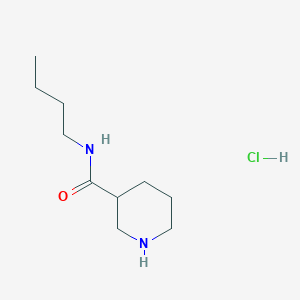
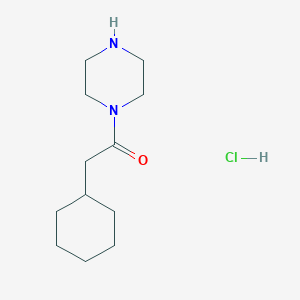
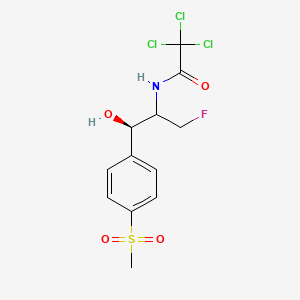
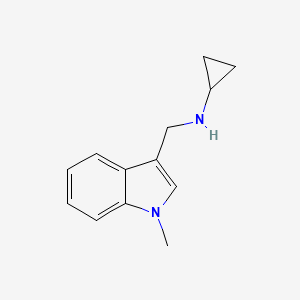
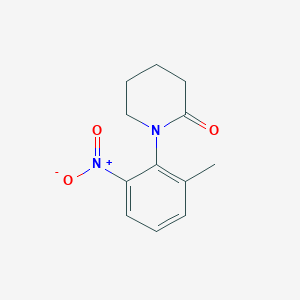



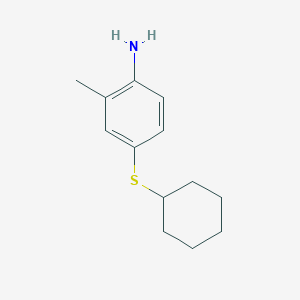
![[(2-Fluorophenyl)sulfanyl]formonitrile](/img/structure/B1462943.png)
![4-Chloro-6-iodothieno[3,2-d]pyrimidine](/img/structure/B1462945.png)
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)

